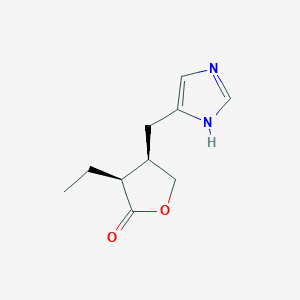
Pilocarpidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pilocarpidine is an alkaloid that is extracted from the leaves of the Pilocarpus jaborandi plant. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine, including ophthalmology, neurology, and oncology.
Aplicaciones Científicas De Investigación
Treatment of Radiation-Induced Xerostomia : Pilocarpine has shown efficacy in treating xerostomia (dry mouth) symptoms caused by radiation therapy in head and neck cancer patients. It significantly improved overall global assessments compared to placebo and reduced the use of oral comfort agents (Leveque et al., 1993) (Leveque et al., 1993).
Comparison with Cevimeline in Hyposalivation : A comparison between Pilocarpine and Cevimeline in patients with hyposalivation indicated comparable effectiveness. However, Pilocarpine was associated with a higher proportion of adverse effects (Farag et al., 2019) (Farag et al., 2019).
Effect on Salivary Flow : Pilocarpine, when used as a mouthwash, significantly increased salivary flow in healthy subjects without adverse effects. This suggests its potential utility in managing dry mouth conditions (Bernardi et al., 2002) (Bernardi et al., 2002).
Treatment of Xerostomia in Sjögren’s Syndrome : Oral pilocarpine significantly improved the subjective global assessment of dry eyes in patients with Sjögren’s syndrome. It was more effective than artificial tears or inferior puncta occlusion (Tsifetaki et al., 2003) (Tsifetaki et al., 2003).
Modulating Cardiac Electrical Properties : Pilocarpine can modulate the cellular electrical properties of the heart by activating a specific K+ current mediated by M3 receptors (Wang et al., 1999) (Wang et al., 1999).
Inducing Seizures and Brain Damage : In some studies, administration of Pilocarpine in rats treated with lithium chloride produced limbic seizures and widespread brain damage, highlighting the potential risks associated with its use (Honchar et al., 1983) (Honchar et al., 1983).
Cytotoxicity in Human Corneal Stromal Cells : Pilocarpine demonstrated cytotoxic effects on human corneal stromal cells, suggesting a need for careful evaluation of its ophthalmic use (Yuan et al., 2016) (Yuan et al., 2016).
Propiedades
Número CAS |
127-67-3 |
|---|---|
Nombre del producto |
Pilocarpidine |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(3S,4R)-3-ethyl-4-(1H-imidazol-5-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-2-9-7(5-14-10(9)13)3-8-4-11-6-12-8/h4,6-7,9H,2-3,5H2,1H3,(H,11,12)/t7-,9-/m0/s1 |
Clave InChI |
QVRFSYRSSMDRPS-CBAPKCEASA-N |
SMILES isomérico |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2 |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2 |
SMILES canónico |
CCC1C(COC1=O)CC2=CN=CN2 |
Otros números CAS |
127-67-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



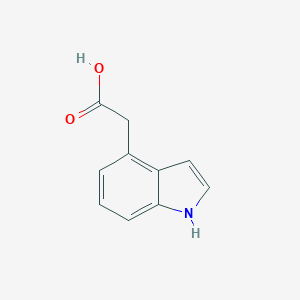
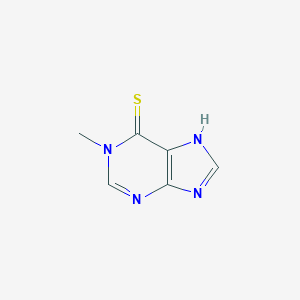

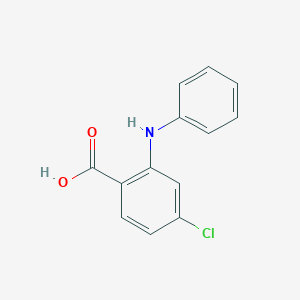
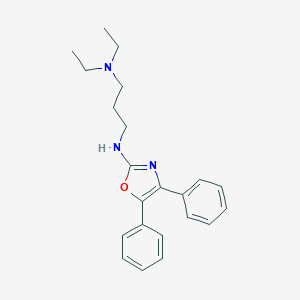
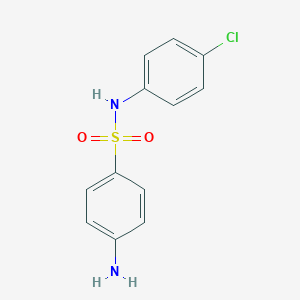
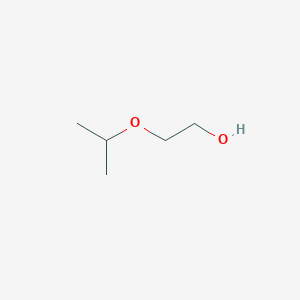
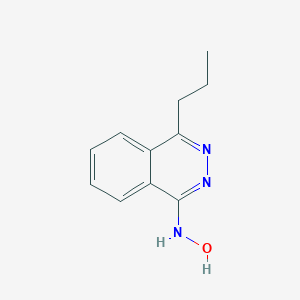
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
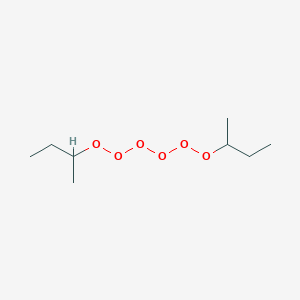
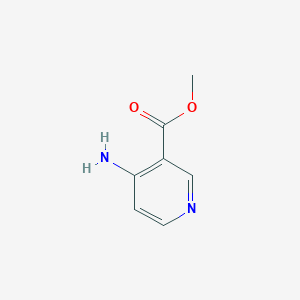

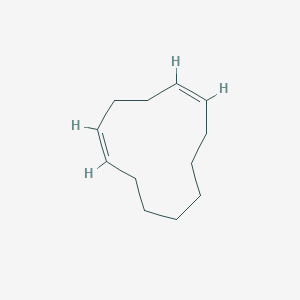
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)